4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE
Overview
Description
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromophenyl and butoxyphenyl groups in its structure contributes to its unique reactivity and potential utility in synthetic chemistry.
Preparation Methods
The synthesis of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Attachment of the butoxyphenyl group: This can be done through a nucleophilic substitution reaction, where the butoxy group is introduced using butyl alcohol in the presence of a strong base.
Chemical Reactions Analysis
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Scientific Research Applications
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Due to its unique electronic properties, it is explored for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study biological processes and pathways, particularly those involving oxidative stress and signal transduction.
Mechanism of Action
The mechanism of action of 4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and butoxyphenyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use. The exact pathways involved may include signal transduction cascades, oxidative stress responses, and metabolic processes .
Comparison with Similar Compounds
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE can be compared with other similar compounds, such as:
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE: This compound has a methoxy group instead of a butoxy group, which may affect its solubility and reactivity.
4-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-2-(4-BUTOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE: The presence of a chlorophenyl group instead of a bromophenyl group can influence its electronic properties and reactivity.
4-{[(3-BROMOPHENYL)METHYL]SULFANYL}-2-(4-ETHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZINE: This compound has an ethoxy group instead of a butoxy group, which may impact its steric and electronic characteristics.
Properties
IUPAC Name |
4-[(3-bromophenyl)methylsulfanyl]-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3OS/c1-2-3-13-28-20-9-7-18(8-10-20)21-15-22-23(25-11-12-27(22)26-21)29-16-17-5-4-6-19(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTELCUIXBXXRHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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